(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide
Description
(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide is a multifunctional organoboron compound featuring a boronate ester moiety, an amino group, and a dimethylphosphine oxide substituent on a phenyl backbone. This combination of functional groups confers unique electronic and steric properties, making it valuable in cross-coupling reactions, catalysis, and pharmaceutical intermediate synthesis . The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances stability and reactivity in Suzuki-Miyaura couplings, while the amino group enables further derivatization.
Properties
Molecular Formula |
C14H23BNO3P |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
2-dimethylphosphoryl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C14H23BNO3P/c1-13(2)14(3,4)19-15(18-13)10-7-8-11(16)12(9-10)20(5,6)17/h7-9H,16H2,1-6H3 |
InChI Key |
FOUSQYNJEHQAJO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)P(=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Boronate Ester Intermediate
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is typically introduced via transition-metal-catalyzed borylation reactions, such as:
Iridium-catalyzed C–H borylation : Using bis(pinacolato)diboron (B2pin2) as the boron source and an iridium catalyst (e.g., [Ir(cod)(OMe)]2) with bipyridine ligands, selective borylation of an aromatic amine precursor can be achieved at the 5-position of the phenyl ring.
Suzuki-Miyaura coupling precursors : Alternatively, the boronate ester can be introduced by coupling a halogenated aromatic amine with bis(pinacolato)diboron under palladium catalysis.
These methods are well-documented for installing boronate esters on aromatic systems while preserving sensitive functional groups such as amino substituents.
Introduction of the Dimethylphosphine Oxide Group
The phosphine oxide moiety can be introduced by:
Nucleophilic substitution on a halogenated aromatic amine : Starting from 2-amino-5-halophenylboronate ester, reaction with dimethylphosphine oxide nucleophile under basic conditions can install the phosphine oxide group.
Phosphination followed by oxidation : Alternatively, the aromatic amine bearing the boronate ester can be reacted with chlorodimethylphosphine to form the phosphine derivative, which is then oxidized (e.g., with hydrogen peroxide or m-chloroperbenzoic acid) to the phosphine oxide.
Protection and Deprotection Steps
Given the sensitivity of amino and boronate groups, protection strategies may be employed:
- Amino group protection (e.g., as acetamide) during borylation to prevent side reactions.
- Use of mild oxidation conditions to avoid degradation of the boronate ester during phosphine oxidation.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aromatic amine halogenation | Halogenating agent (e.g., NBS or Br2) | 2-amino-5-bromophenyl intermediate |
| 2 | Borylation | B2pin2, Ir catalyst, bipyridine, heat | 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate |
| 3 | Phosphination | Chlorodimethylphosphine, base (e.g., Et3N) | Installation of dimethylphosphine group |
| 4 | Oxidation | H2O2 or m-CPBA | Conversion to dimethylphosphine oxide |
| 5 | Purification | Chromatography, recrystallization | Pure this compound |
Analytical Data and Characterization
- NMR Spectroscopy : ^1H, ^13C, and ^31P NMR confirm the presence of the phosphine oxide and boronate ester groups.
- Mass Spectrometry : Molecular ion peak consistent with C13H23BNO3P (molecular weight ~ 281 g/mol).
- IR Spectroscopy : Characteristic P=O stretching around 1150-1200 cm^-1.
- Elemental Analysis : Consistent with calculated values for C, H, N, B, P, and O.
Comparative Analysis of Preparation Methods
Summary and Recommendations
The preparation of this compound is best achieved via a strategic sequence involving:
- Selective borylation of a halogenated aromatic amine intermediate.
- Phosphination with chlorodimethylphosphine followed by controlled oxidation to the phosphine oxide.
- Careful protection of sensitive groups and mild reaction conditions to preserve boronate ester integrity.
This approach is supported by recent patent literature (EP 3398947 B1) and commercial supplier data, ensuring reproducibility and scalability for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide to phosphine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with different oxidation states, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki coupling reactions.
Biology: The compound can be used to study enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide involves its interaction with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The phosphorus atom can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Key Observations :
- Amino Group Utility: Unlike non-amino analogs (e.g., methyl ester or propanamide derivatives), the amino group enables nucleophilic substitution or coordination to metal centers, broadening synthetic utility .
- Boronate Ester Stability : All listed compounds share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, ensuring stability under ambient conditions and compatibility with cross-coupling reactions .
Electronic and Reactivity Profiles
The electronic properties of the target compound are influenced by its substituents:
- Amino Group: Acts as an electron-donating group, increasing electron density at the phenyl ring. This contrasts with electron-withdrawing groups (e.g., esters or sulfonamides) in analogs like methyl 2-amino-5-boronate benzoate .
- Phosphine Oxide : A strong electron-withdrawing group (absolute hardness η ≈ 8.5 eV), enhancing the electrophilicity of the boronate moiety and stabilizing transition states in cross-coupling reactions.
Biological Activity
(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H18BNO2P
- Molecular Weight : 244.10 g/mol
- CAS Number : 934426-22-9
- Physical Appearance : Typically appears as a white to light yellow crystalline powder.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Notably, phosphine oxides have been studied for their roles as enzyme inhibitors and in cancer therapy.
Inhibition of Topoisomerase I
Research has shown that phosphine oxide derivatives can act as inhibitors of topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription. Compounds similar to this compound have demonstrated significant inhibition of TOP1 activity in vitro. The inhibition was assessed using supercoiled plasmid relaxation assays where the compound showed persistent inhibition over extended incubation times .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of phosphine oxide derivatives:
Case Studies
-
Antiproliferative Activity
- A study evaluated various phosphine oxide derivatives for their antiproliferative effects on cancer cell lines such as HeLa and MCF7. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising therapeutic potential against specific cancers .
- Selectivity Towards Cancer Cells
Applications in Pharmaceutical Development
The compound is being explored as a key intermediate in the synthesis of targeted therapies for cancer and other diseases. Its role in bioconjugation processes enhances drug delivery systems by allowing attachment to biomolecules .
Q & A
Basic Question: What are the recommended synthetic routes for preparing (2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. First, introduce the boronate ester group via Suzuki-Miyaura coupling or direct borylation using pinacol borane derivatives. Subsequent phosphorylation steps (e.g., using dimethylphosphine oxide precursors) require anhydrous conditions and catalysts like Pd(PPh₃)₄. Optimization involves:
- Temperature control : Reactions often proceed at 80–100°C in inert solvents (e.g., 1,4-dioxane) to avoid boronate ester hydrolysis .
- Protecting groups : Use trimethylsilyl (TMS) groups to stabilize reactive intermediates, as seen in analogous dioxaphospholane syntheses .
- Work-up : Neutralize acidic byproducts with sodium bicarbonate and purify via column chromatography (silica gel, ethyl acetate/hexane) .
Basic Question: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies molecular ions (e.g., m/z 183 [M⁺] for similar boronate esters) and fragmentation patterns (e.g., loss of CF₃ or CH₃ groups) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm). ³¹P NMR detects phosphorus environments (δ ~20 ppm for dimethylphosphine oxide) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for dinaphtho-dioxaphosphepine analogs .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected MS fragments or NMR shifts)?
Methodological Answer:
- Cross-validate techniques : Compare MS fragmentation with computational simulations (e.g., DFT calculations) to distinguish between boronate ester degradation and isomerization .
- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation in bulky substituents) that cause peak splitting .
- Isotopic labeling : Use deuterated solvents or ¹⁰B-enriched reagents to trace unexpected peaks in MS/NMR .
Advanced Question: What strategies ensure the compound’s stability during storage and experimental use?
Methodological Answer:
- Moisture control : Store under argon or nitrogen in sealed vials with molecular sieves, as boronate esters hydrolyze readily in humid conditions .
- Light sensitivity : Protect from UV exposure to prevent phosphine oxide degradation; amber glassware is recommended .
- Temperature : Long-term storage at –20°C minimizes thermal decomposition .
Advanced Question: How does the compound perform in cross-coupling reactions, and what mechanistic insights guide its use in complex syntheses?
Methodological Answer:
The boronate ester moiety enables Suzuki-Miyaura couplings with aryl halides. Key considerations:
- Catalyst selection : Pd(OAc)₂ with SPhos ligands enhances reactivity for sterically hindered substrates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require phase-transfer agents for biphasic systems .
- Mechanistic studies : Monitor intermediates via in situ ¹¹B NMR to detect boronate activation or side reactions .
Advanced Question: What methodologies assess the environmental impact or degradation pathways of this compound?
Methodological Answer:
- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) and analyze products via LC-MS to identify hydrolysis byproducts (e.g., boric acid, phosphine oxides) .
- Ecotoxicity assays : Use Daphnia magna or algal models to evaluate acute toxicity, as outlined in environmental fate studies of similar organoborons .
Advanced Question: How can computational modeling predict the compound’s reactivity in novel reaction systems?
Methodological Answer:
- DFT calculations : Optimize geometries (e.g., Gaussian 16) to predict transition states for phosphorylation or cross-coupling steps .
- Molecular docking : Simulate interactions with enzymatic targets (e.g., phosphatases) for biomedical applications, leveraging crystallographic data from dinaphtho-dioxaphosphepine analogs .
Basic Question: What protocols ensure accurate quantification of the compound’s purity in solution?
Methodological Answer:
- HPLC-UV/RI : Use C18 columns with acetonitrile/water gradients; compare retention times against certified standards .
- Elemental analysis : Validate boron and phosphorus content via ICP-MS, ensuring <2% deviation from theoretical values .
Advanced Question: How can researchers identify and characterize degradation products under oxidative conditions?
Methodological Answer:
- LC-HRMS : Track oxidation products (e.g., phosphine oxide → phosphate derivatives) using positive/negative ion modes .
- EPR spectroscopy : Detect radical intermediates during photodegradation, common in phosphine oxides exposed to UV light .
Advanced Question: What interdisciplinary frameworks link this compound’s properties to broader chemical theories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
